molecular formula C17H22BrNOS B1652855 [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide CAS No. 1609409-18-8

[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide

Cat. No.: B1652855
CAS No.: 1609409-18-8
M. Wt: 368.3
InChI Key: ASPOVCNNGFIYOB-UHFFFAOYSA-N
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Description

[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide is a chemical compound with the molecular formula C17H21NOS·HBr.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenylethylamine and 4-methylthiobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Formation of the Intermediate: The reaction between 3-methoxyphenylethylamine and 4-methylthiobenzyl chloride results in the formation of an intermediate compound.

    Hydrobromide Formation: The intermediate is then treated with hydrobromic acid to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nucleophilic substitution products.

Scientific Research Applications

[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride
  • [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine sulfate
  • [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine acetate

Uniqueness

Compared to similar compounds, [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide may exhibit unique properties due to the presence of the hydrobromide salt form. This can influence its solubility, stability, and reactivity, making it suitable for specific applications where other salts may not be as effective .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS.BrH/c1-19-16-5-3-4-14(12-16)10-11-18-13-15-6-8-17(20-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPOVCNNGFIYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)SC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-18-8
Record name Benzeneethanamine, 3-methoxy-N-[[4-(methylthio)phenyl]methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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